molecular formula C13H13NO2 B14278572 5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile CAS No. 123411-75-6

5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile

Cat. No.: B14278572
CAS No.: 123411-75-6
M. Wt: 215.25 g/mol
InChI Key: JFCHXFFFCFMEBS-UHFFFAOYSA-N
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Description

5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile is an organic compound characterized by its unique structure, which includes an acetyl group, a but-3-en-1-yl ether linkage, and a benzonitrile moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the benzonitrile core: This can be achieved through the reaction of a suitable benzene derivative with a nitrile group.

    Introduction of the acetyl group: This step often involves Friedel-Crafts acylation, where an acetyl chloride reacts with the benzene ring in the presence of a Lewis acid catalyst.

    Etherification: The final step involves the reaction of the acetylated benzonitrile with but-3-en-1-ol under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl group can act as an electrophile, while the nitrile group can participate in nucleophilic addition reactions. The ether linkage provides flexibility and can influence the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of the but-3-en-1-yl ether.

    2-Acetylbenzonitrile: Lacks the ether linkage, making it less flexible.

    5-Acetyl-2-ethoxybenzonitrile: Contains an ethoxy group, which is shorter than the but-3-en-1-yl ether.

Uniqueness

5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The but-3-en-1-yl ether linkage offers additional flexibility compared to shorter alkyl ethers, potentially enhancing its interactions in biological and chemical systems.

Properties

CAS No.

123411-75-6

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5-acetyl-2-but-3-enoxybenzonitrile

InChI

InChI=1S/C13H13NO2/c1-3-4-7-16-13-6-5-11(10(2)15)8-12(13)9-14/h3,5-6,8H,1,4,7H2,2H3

InChI Key

JFCHXFFFCFMEBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCC=C)C#N

Origin of Product

United States

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